molecular formula C20H24O7 B042106 Cycloolivil CAS No. 3064-05-9

Cycloolivil

Cat. No. B042106
CAS RN: 3064-05-9
M. Wt: 376.4 g/mol
InChI Key: KCIQZCNOUZCRGH-VOBQZIQPSA-N
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Description

Cycloolivil belongs to a class of compounds characterized by cyclic structures that exhibit unique chemical and physical properties. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and supramolecular chemistry.

Synthesis Analysis

The synthesis of cycloolivil and related cyclic compounds involves intricate reactions, including cycloaddition processes. For example, [2+2+2] cycloaddition reactions facilitate the synthesis of carbo- and heterocycles, involving the formation of multiple C-C bonds in a single step, catalyzed by a variety of organometallic complexes (Domínguez & Pérez-Castells, 2011).

Molecular Structure Analysis

The molecular structure of cyclic compounds like cycloolivil is crucial for understanding their reactivity and properties. Computational methods and molecular modeling play a significant role in elucidating the structural, dynamic, and energetic features of these compounds, offering insights into their behavior and interactions at the molecular level (Zhao et al., 2016).

Chemical Reactions and Properties

Cycloolivil and similar cyclic compounds undergo various chemical reactions, influenced by their unique cyclic structures. For instance, the cyclopropanation reaction is a strategic consideration in synthesizing complex molecular architectures containing cyclopropanes, highlighting the versatility of cyclic compounds in organic synthesis (Ebner & Carreira, 2017).

Physical Properties Analysis

The physical properties of cyclic compounds, such as cycloolivil, are closely tied to their molecular structure. The analysis of these properties, including solubility, stability, and molecular recognition capabilities, is essential for their application in various fields. Cyclodextrins, for example, are known for their ability to form inclusion complexes, enhancing the solubility and stability of guest molecules (Jambhekar & Breen, 2016).

Chemical Properties Analysis

The chemical properties of cycloolivil are characterized by its reactivity and interaction with other molecules. The [5+2] cycloaddition reaction, as another example, demonstrates the potential of cyclic compounds to access complex natural product structures, showcasing the diverse reactivity inherent to these molecules (Gao et al., 2019).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Molecular Immunology .

Summary of the Application

Cycloolivil, isolated from Nardostachys jatamansi, has been found to inhibit TNF-α/IFN-γ-induced chemokine production . This suggests that it could be used to treat skin inflammatory diseases .

Methods of Application

The study involved isolating cycloolivil and other compounds from Nardostachys jatamansi and investigating their anti-inflammatory effects on HaCaT keratinocytes . The compounds were tested for their ability to reduce the production of inflammatory cytokines induced by TNF-α/IFN-γ .

Results or Outcomes

The study found that cycloolivil reduced the production of inflammatory cytokines such as IL-6, IL-8, and RANTES in keratinocytes . It was also found to inhibit the expression of COX-2 proteins . The anti-inflammatory effects of cycloolivil were found to be mediated by blockage of the NF-κB and JAK/STAT signaling pathways .

2. Analgesic and Liver Stimulant

Specific Scientific Field

This application falls under the field of Pharmacognosy .

Summary of the Application

Cycloolivil, a lignan isolated from the roots of Stereospermum suaveolens, is traditionally used as an analgesic and liver stimulant .

Methods of Application

The compounds were isolated from the ethyl acetate-soluble fraction from the methanol extract of S. suaveolens using open silica gel column chromatography .

Safety And Hazards

Cycloolivil has been classified with the GHS09 symbol, indicating it is an environmental hazard . The hazard statement is H400, and the precautionary statements are P273 and P391 .

properties

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347745
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoolivil

CAS RN

3064-05-9
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
BA wahab Sab, J Jacob, GG Manjunath… - Pharmacognosy …, 2015 - ncbi.nlm.nih.gov
… The Cycloolivil has not been reported previously from this species. … This is the first time reporting the isolation of Cycloolivil from the root methanol extract of S. suaveolens. Cycloolivil is …
Number of citations: 13 www.ncbi.nlm.nih.gov
J Reddy Vakiti, S Hanessian - Organic letters, 2020 - ACS Publications
For the first time, we describe the stereocontrolled total syntheses of olivil, cephafortin A, 4-des-O-methyl-4-O-rhamnosyl cephafortin A, and alashinol F from a common precursor using a …
Number of citations: 10 pubs.acs.org
R Ghogomu-Tih, B Bodo, B Nyasse… - Planta …, 1985 - thieme-connect.com
… (+)-Cycloolivil 2 (C20H24O7). Mp 170— 171 C, [a]1 = +61.9 (C: 0.03, MeOH). JR (KBr disc.) … Previous authors (2—4) used only chemical arguments to assign structures 1 and 2 …
Number of citations: 33 www.thieme-connect.com
Y Moritani, T Ukita, H Hiramatsu, K Okamura… - Journal of the …, 1996 - pubs.rsc.org
Lignans of the 3-hydroxy-1-aryltetralin series 1 and 2 have been synthesised in good yields in a highly diastereoselective manner. The stereochemistry at C-1, C-2 and C-3 of 1 and 2 …
Number of citations: 11 pubs.rsc.org
Y Moritani, T Ukita, H Ohmizu, T Iwasaki - Journal of the Chemical …, 1995 - pubs.rsc.org
… Scheme 1 illustrates the main features of our synthesis of (+)-cycloolivil 4, a representative example of the 3-hydroxy1 -aryltetralin series of lignans. The synthetic method involves the …
Number of citations: 7 pubs.rsc.org
Y Kato - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
Previously the trans—(2, 3)—tmns~(3, 4) configuration was determined for lyoniresinol dimethyl ether (I), resinolide (11) and retroresinolide (ill). 1> Above conclusion was further proved …
Number of citations: 5 www.jstage.jst.go.jp
H Zbidi, S Salido, J Altarejos, M Perez-Bonilla… - Blood cells, molecules …, 2009 - Elsevier
… have investigated the effect of oleuropein and cycloolivil on agonist-evoked Ca 2+ signalling. Our results demonstrate that both oleuropein and cycloolivil attenuate Ca 2+ mobilization …
Number of citations: 69 www.sciencedirect.com
T Kanchanapoom, P Noiarsa, H Otsuka, S Ruchirawat - Phytochemistry, 2006 - Elsevier
… those of (+)-cycloolivil (1), suggesting that compound 3 is (+)-cycloolivil glucoside. This was supported by … Therefore, structure of compound 3 was elucidated as (+)-cycloolivil 4′-O-β-d-…
Number of citations: 36 www.sciencedirect.com
DC Ayres, SE Mhasalkar - Tetrahedron Letters, 1964 - Elsevier
… was contrary to I for olivil and IV for cycloolivil (7), … prepared from a sample of cycloolivil kindly supplied by Professor Iiasegawa… Support for cycloolivil as VI was obtained by the following …
Number of citations: 4 www.sciencedirect.com
M Pérez-Bonilla, S Salido, TA van Beek… - … of Chromatography A, 2006 - Elsevier
… Cycloolivil and oleuropein showed stronger activities than the synthetic antioxidant BHT against the same radical. Ligustroside, tyrosol and 7-deoxyloganic acid showed little activity. …
Number of citations: 167 www.sciencedirect.com

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